3-Bromothiophen-2-amine

Vue d'ensemble

Description

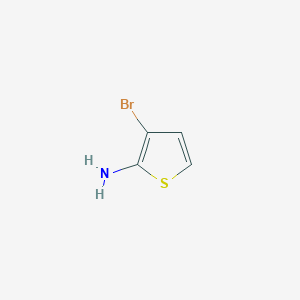

3-Bromothiophen-2-amine: is an organosulfur compound characterized by a bromine atom attached to the third carbon of a thiophene ring and an amine group attached to the second carbon. This compound has a molecular formula of C4H4BrNS and a molecular weight of 178.05 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Suzuki–Miyaura Coupling: This method involves the coupling of 3-bromothiophene with an amine group using palladium catalysts and boron reagents. The reaction typically occurs under mild conditions, making it a preferred method for synthesizing 3-bromothiophen-2-amine.

Acylation with Succinyl Chloride: Another method involves the acylation of 3-bromothiophene with succinyl chloride in the presence of aluminum chloride. This reaction produces a mixture of isomeric dibromo-substituted compounds, which can be further processed to obtain this compound.

Industrial Production Methods:

- Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3-Bromothiophen-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other reduced sulfur compounds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide and peracids are commonly used oxidizing agents.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Major Products:

- Substitution reactions yield various substituted thiophenes.

- Oxidation reactions produce sulfoxides and sulfones.

- Reduction reactions yield thiols and other reduced sulfur compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromothiophen-2-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic effects, particularly in treating diseases associated with thiophene-based compounds.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited notable antimicrobial properties. The compound was evaluated against various bacterial strains, showing significant inhibition zones, indicating its potential as an antimicrobial agent.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized for constructing complex molecules through various coupling reactions. It can participate in Suzuki cross-coupling reactions to form biaryl compounds, which are valuable in drug discovery and material science.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ catalyst, aryl boronic acids | 33-94 |

| Imine Formation | Glacial acetic acid | 79 |

| Hydrolysis Reaction | Aqueous conditions | 30-85 |

Materials Science

The compound is also relevant in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in organic electronics.

Case Study: Organic Semiconductor Development

Research indicates that incorporating this compound into polymer matrices enhances charge transport properties, making it a candidate for high-performance organic semiconductors .

Biological Studies

In biological research, this compound has been explored for its role in enzyme-substrate interactions and protein-ligand binding studies. Its unique structure allows it to interact with various biological targets.

Application Example: Enzyme Interaction Studies

The compound was utilized to study interactions with specific enzymes, providing insights into the binding affinities and mechanisms involved .

Environmental Chemistry

The synthesis methods of this compound have been optimized to align with green chemistry principles. Recent advancements focus on reducing waste and improving yield through catalytic processes.

Innovative Synthesis Approach

A new method involves the selective removal of impurities from isomerization products using solid acid catalysts, resulting in high-purity yields while minimizing environmental impact .

Mécanisme D'action

Molecular Targets and Pathways:

- The mechanism of action of 3-bromothiophen-2-amine and its derivatives often involves interaction with specific enzymes or receptors in biological systems . These interactions can modulate biochemical pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

- 2-Bromothiophen-3-amine

- 3-Bromothiophene-2-carbaldehyde

- 2-Acetyl-3-bromothiophene

Comparison:

- 3-Bromothiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs . For example, 2-bromothiophen-3-amine has a different substitution pattern, leading to variations in its chemical behavior and applications.

Activité Biologique

3-Bromothiophen-2-amine, a thiophene derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position of the thiophene ring and an amine group at the 2-position. The biological properties of this compound are linked to its ability to interact with various biochemical pathways and molecular targets.

Target of Action

this compound acts on multiple biological targets, which include enzymes and receptors involved in various physiological processes. Its mechanism often involves the formation of imine derivatives through reactions such as Suzuki cross-coupling, which leads to the synthesis of biologically active compounds.

Mode of Action

The compound's biological effects can be attributed to its ability to modulate signaling pathways that are crucial for cell proliferation, inflammation, and apoptosis. For instance, it has been noted for its anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines, where it exhibits selective in vitro activity .

Biochemical Pathways

Thiophene derivatives, including this compound, have been shown to influence several biochemical pathways. These include:

- Anticancer Activity : Inhibition of cancer cell growth through apoptosis induction.

- Anti-inflammatory Effects : Modulation of inflammatory cytokines.

- Antimicrobial Properties : Effective against various bacterial strains .

Pharmacological Properties

The pharmacological properties of this compound are summarized in the following table:

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Study : A study evaluated the effects of this compound on TNBC cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against aggressive breast cancers .

- Antimicrobial Activity : Research demonstrated that compounds similar to this compound effectively inhibited bacterial growth in vitro. This suggests that its structural features contribute to its antimicrobial efficacy.

- Inflammation Modulation : Another study investigated the anti-inflammatory effects of thiophene derivatives, including this compound. The findings showed a decrease in inflammatory markers in treated cells compared to controls, indicating its potential role in managing inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound is typically achieved through various organic reactions, including:

- Suzuki Coupling : This method allows for the introduction of different aryl groups into the thiophene structure, enhancing its biological properties.

The compound serves as a precursor for synthesizing other biologically active molecules, thereby expanding its applicability in medicinal chemistry.

Propriétés

IUPAC Name |

3-bromothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-1-2-7-4(3)6/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNQVNWZDWLQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617112 | |

| Record name | 3-Bromothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774492-91-0 | |

| Record name | 3-Bromothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.